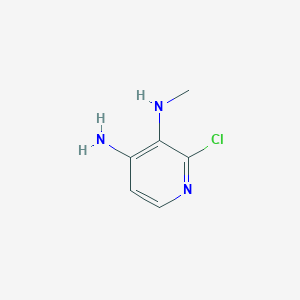

2-chloro-3-N-methylpyridine-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-5-4(8)2-3-10-6(5)7/h2-3,9H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAAUMPNBLBWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 N Methylpyridine 3,4 Diamine

Transformations Involving the 2-Chloro Substituent

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by both nucleophiles and through metal-catalyzed processes. This reactivity is a cornerstone of its utility as a synthetic building block.

The 2-chloro position on a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atom. youtube.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov While 2-chloropyridines are generally less reactive than other activated halo-aromatics, substitution can be readily achieved, often requiring elevated temperatures. researchgate.net

In analogues such as 2,4-dichloro-3-nitropyridine, the chloro group at the 2-position can be selectively displaced by various amine nucleophiles. acs.orgacs.org This suggests that 2-chloro-3-N-methylpyridine-3,4-diamine would undergo similar reactions with a range of nucleophiles, including primary and secondary amines, to yield 2-substituted-3-N-methylpyridine-3,4-diamine derivatives. The reaction typically proceeds in a polar solvent in the presence of a base to neutralize the HCl generated.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related 2-Chloropyridine (B119429) Scaffolds Data based on reactions with analogous substituted 2-chloropyridines.

| Nucleophile | Reagents and Conditions | Expected Product | Reference(s) |

| Primary Amines (e.g., n-pentylamine) | DMSO, N-ethyldiisopropylamine (EDIPA) | 2-(Pentylamino)-3-N-methylpyridine-3,4-diamine | acs.org |

| Secondary Amines (e.g., Piperidine) | Refluxing Dichloromethane | 2-(Piperidin-1-yl)-3-N-methylpyridine-3,4-diamine | acs.org |

| Alkoxides (e.g., Sodium Methoxide) | Methanol (B129727), Heat | 2-Methoxy-3-N-methylpyridine-3,4-diamine | youtube.comnih.gov |

| Thiolates (e.g., Sodium Thiophenoxide) | DMF or DMSO, Heat | 2-(Phenylthio)-3-N-methylpyridine-3,4-diamine | nih.gov |

Modern synthetic chemistry provides powerful tools for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. These methods are broadly applicable to heteroaryl chlorides, including 2-chloropyridines. researchgate.netmdpi.com

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the C2 position of the pyridine and an organoboron reagent, such as an arylboronic acid. nih.govnih.gov The successful coupling of 2-chloropyridine substrates often requires a palladium catalyst, a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. researchgate.net The choice of ligand is critical for achieving high yields with less reactive aryl chlorides. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Component | Examples | Purpose | Reference(s) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) species | researchgate.netresearchgate.net |

| Phosphine Ligand | PPh₃, XPhos, SPhos | Stabilizes the catalyst and facilitates oxidative addition/reductive elimination | mdpi.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation | researchgate.net |

| Solvent | Toluene, Dioxane, DMF/H₂O | Solubilizes reactants and catalyst | mdpi.com |

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms a carbon-nitrogen bond between the C2 position and a primary or secondary amine. nih.govwikipedia.orglibretexts.org This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction requires a palladium source, a specialized phosphine ligand (often a bulky, electron-rich biarylphosphine), and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide. libretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

| Component | Examples | Purpose | Reference(s) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) species | wikipedia.orgresearchgate.net |

| Phosphine Ligand | BINAP, Xantphos, RuPhos | Critical for catalytic cycle efficiency with aryl chlorides | libretexts.orgresearchgate.net |

| Amine | Primary and secondary alkyl/arylamines | Nucleophilic coupling partner | nih.gov |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typical | organic-chemistry.org |

Reactivity Profiles of the Amino Functions (3-N-methylamino and 4-amino)

The presence of two adjacent amino groups with different substitution patterns (secondary vs. primary) allows for regioselective reactions with electrophiles and provides the necessary functionality for the construction of fused heterocyclic rings.

The differential reactivity of the 3-N-methylamino and 4-amino groups can be exploited to achieve regioselective functionalization. In general, the 4-amino group is expected to be more nucleophilic and less sterically hindered than the 3-N-methylamino group. Studies on the unsubstituted 3,4-diaminopyridine (B372788) have shown that acylation occurs preferentially at the 4-amino position. acs.org The presence of the methyl group at the 3-position in this compound would further enhance this selectivity due to increased steric hindrance and the electron-donating effect of the methyl group, which slightly reduces the nucleophilicity of the adjacent nitrogen.

Therefore, reactions with acylating agents (e.g., acetyl chloride, benzoyl chloride) or sulfonylating agents (e.g., tosyl chloride, mesyl chloride) are predicted to occur predominantly at the 4-amino position, yielding the corresponding 4-amido or 4-sulfonamido derivatives.

Table 4: Predicted Regioselectivity of Electrophilic Reactions

| Electrophile | Reagent Example | Predicted Major Product | Rationale for Selectivity | Reference(s) |

| Acyl Halide | Acetyl Chloride (AcCl) | N-(2-chloro-3-(methylamino)pyridin-4-yl)acetamide | 4-NH₂ is more nucleophilic and less sterically hindered. | acs.org |

| Sulfonyl Halide | p-Toluenesulfonyl Chloride (TsCl) | N-(2-chloro-3-(methylamino)pyridin-4-yl)-4-methylbenzenesulfonamide | 4-NH₂ is more nucleophilic and less sterically hindered. | nih.govmdpi.com |

The 1,2-diamine arrangement of the nitrogen functions is ideal for cyclocondensation reactions to form a five-membered imidazole (B134444) ring fused to the pyridine core. This is a common and powerful strategy for building complex heterocyclic scaffolds. researchgate.net

The reaction of a 1,2-diamine with a one-carbon electrophile is a classic method for imidazole synthesis, known as the Phillips condensation. For this compound, this reaction would lead to the formation of a 4-chloro-1H-imidazo[4,5-c]pyridine ring system. A variety of reagents can serve as the one-carbon source. nih.govnih.gov For instance, reaction with formic acid or triethyl orthoformate typically yields the unsubstituted imidazole ring. nih.gov Condensation with aldehydes, often in the presence of an oxidizing agent or under oxidative conditions, introduces a substituent at the C2 position of the newly formed imidazole ring. nih.gov These cyclization reactions are foundational in the synthesis of many biologically active imidazopyridine compounds. nih.gov

Table 5: Common Reagents for Imidazo[4,5-c]pyridine Synthesis from 3,4-Diaminopyridines

| One-Carbon Source | Reagent Example | Conditions | Expected Product Core | Reference(s) |

| Carboxylic Acid | Formic Acid | Reflux | 4-Chloro-imidazo[4,5-c]pyridine | nih.gov |

| Orthoester | Triethyl orthoformate | Acid catalyst (e.g., Yb(OTf)₃), Heat | 4-Chloro-imidazo[4,5-c]pyridine | nih.gov |

| Aldehyde | Benzaldehyde | Na₂S₂O₅ or other oxidant, Heat | 4-Chloro-2-phenyl-imidazo[4,5-c]pyridine | nih.gov |

Cyclocondensation and Annulation Reactions for Fused Heterocyclic Ring Formation

Formation of Triazolo[4,5-c]pyridine N-Oxide Derivatives

The synthesis of triazolo[4,5-c]pyridine N-oxide derivatives from ortho-diamino pyridines is a well-established transformation. This reaction typically proceeds through diazotization of the diamine precursor. In the case of this compound, treatment with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) and an acid, is the key step. The reaction is believed to proceed via the formation of a diazonium salt at one of the amino groups, followed by an intramolecular cyclization involving the adjacent amino group to form the triazole ring.

The formation of the N-oxide on the pyridine ring can occur either before or after the triazole ring formation, depending on the reaction conditions and the specific reagents used. The presence of an oxidizing agent during the reaction can lead to the formation of the pyridine N-oxide. The N-oxide functionality can, in turn, influence the electronic properties of the pyridine ring, potentially affecting the course of subsequent reactions. Research on related systems, such as the diazotization of 2,3-diamino-furo[2,3-c]pyridines, has demonstrated the successful synthesis of tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines, highlighting the general applicability of this synthetic strategy. acs.orgnih.govsemanticscholar.orgresearchgate.net

A plausible reaction pathway for the formation of a triazolo[4,5-c]pyridine N-oxide derivative from this compound is depicted below:

Plausible Reaction Scheme:

Table 1: Plausible Triazolo[4,5-c]pyridine N-Oxide Derivatives from this compound

| Starting Material | Reagents | Plausible Product |

| This compound | 1. NaNO2, HCl2. Oxidizing agent (e.g., m-CPBA) | 4-Chloro-5-methyl-5H- mdpi.comrsc.orgthieme-connect.comtriazolo[4,5-c]pyridine 1-oxide |

Note: The exact structure of the product may vary depending on the reaction conditions.

Pyrrolo and Pyrazolo Fused Systems

The ortho-diamine moiety of this compound also provides a scaffold for the construction of pyrrolo and pyrazolo fused systems.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines from pyridine-3,4-diamines can be accomplished by reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net The reaction involves the condensation of the diamine with the dicarbonyl compound, leading to the formation of the pyrazole (B372694) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the diamine and the dicarbonyl compound. For instance, the reaction of a substituted 5-aminopyrazole with an unsaturated ketone has been shown to yield pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Table 2: Potential Reagents for the Synthesis of Fused Systems from this compound

| Fused System | Type of Reagent | Example Reagent |

| Pyrrolo[3,4-b]pyridine | 1,4-Dicarbonyl compound | Hexane-2,5-dione |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compound | Acetylacetone |

Oxidation and Reduction Chemistry of the Amino Groups

The amino groups of this compound are susceptible to both oxidation and reduction reactions, although specific studies on this compound are not extensively documented.

Oxidation: Aromatic amines can be oxidized by various reagents to form a range of products, including nitroso, nitro, and azo compounds, or can undergo polymerization. The specific outcome depends on the oxidant used and the reaction conditions. In the context of pyridine derivatives, oxidation can also affect the pyridine nitrogen, leading to the formation of pyridine N-oxides. researchgate.netwum.edu.pk The presence of two amino groups in this compound suggests that selective oxidation could be challenging.

Reduction: While the amino groups are already in a reduced state, the term "reduction chemistry" in this context could refer to reactions that modify or remove the amino groups. For instance, deamination reactions can be achieved via diazotization followed by treatment with a reducing agent like hypophosphorous acid. Furthermore, the nitro group, which is a common precursor to the amino group in the synthesis of such compounds, can be reduced using various methods, including catalytic hydrogenation or treatment with metals in acidic media. nih.govmasterorganicchemistry.comorganic-chemistry.org

Interplay of Substituents on Reaction Selectivity and Rate in this compound

The reactivity of the this compound is significantly influenced by the electronic and steric effects of the chlorine and methyl substituents.

Steric Hindrance and Directing Group Effects

The chlorine atom and the N-methyl group can exert steric hindrance, which can influence the regioselectivity of reactions. For example, in reactions involving the amino groups, a bulky reagent might preferentially react with the less sterically hindered primary amino group over the N-methylated secondary amino group. The position of the substituents also directs the outcome of cyclization reactions. The ortho-disposition of the two amino groups is a powerful directing effect for the formation of fused five-membered rings, as seen in the synthesis of triazolo-, pyrrolo-, and pyrazolo-pyridines. Studies on sterically hindered pyridines have shown that bulky substituents can significantly lower the formation constants of complexes and decrease the reactivity of the nitrogen atom. rsc.orgthieme-connect.com

Detailed Mechanistic Pathways of Key Transformations of this compound

Understanding the mechanistic pathways of the key transformations of this compound is crucial for controlling the outcome of its reactions.

Formation of Triazolo[4,5-c]pyridines: The mechanism for the formation of the triazole ring involves several steps. nih.govresearchgate.netacs.orgfrontiersin.orgnih.gov First, one of the amino groups reacts with nitrous acid to form a diazonium ion. This is followed by an intramolecular nucleophilic attack by the lone pair of electrons on the nitrogen of the adjacent amino group onto the diazonium group. Subsequent proton transfers and loss of a water molecule lead to the formation of the aromatic triazole ring.

Formation of Pyrrolo[3,4-b]pyridines: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines is a well-understood reaction. In the case of this compound, the reaction would proceed through the formation of a di-imine intermediate by condensation of the two amino groups with the two carbonyl groups of the 1,4-dicarbonyl compound. This is followed by tautomerization and an intramolecular cyclization with the elimination of water to form the aromatic pyrrole (B145914) ring.

Formation of Pyrazolo[3,4-b]pyridines: The formation of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative (in this case, the ortho-diamine acts as a substituted hydrazine) involves the initial formation of a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the initial attack of the two different amino groups on the non-symmetrical 1,3-dicarbonyl compound will determine the final substitution pattern on the pyrazole ring.

Reaction Intermediate Identification and Characterization

There is no available scientific literature that identifies or characterizes reaction intermediates involving This compound . Spectroscopic data, such as NMR, IR, or mass spectrometry, and computational studies that would typically be used to identify and describe the structure and stability of transient species in reactions involving this compound have not been published.

Kinetic Studies and Rate-Determining Steps

No kinetic studies concerning reactions of This compound have been reported. Therefore, information regarding reaction rates, the order of reaction, activation energies, and the identification of rate-determining steps for any of its chemical transformations is not available.

Catalytic Cycle Elucidation

There is no information in the scientific literature to suggest that This compound participates as a catalyst or a key intermediate in any elucidated catalytic cycles. Detailed mechanistic pathways, including catalyst activation, substrate coordination, insertion steps, and product release involving this compound, have not been described.

Computational and Theoretical Investigations of 2 Chloro 3 N Methylpyridine 3,4 Diamine

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is fundamentally governed by the distribution and energy of its electrons. Molecular Orbital (MO) theory is a cornerstone of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to compute these properties. For a molecule like 2-chloro-3-N-methylpyridine-3,4-diamine, the HOMO is likely to be localized on the electron-rich diamine-substituted pyridine (B92270) ring, while the LUMO may be distributed over the entire aromatic system, influenced by the electron-withdrawing chloro group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Conformational Analysis and Energetic Profiles

Substituted pyridines can exhibit different spatial arrangements of their substituent groups, known as conformers. These conformers can have different energies, and their relative populations are determined by the Boltzmann distribution. Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers to rotation around single bonds.

For this compound, key rotational barriers would exist for the C-N bonds of the amine and methylamine substituents. Potential energy surface (PES) scans can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This process reveals the energy minima corresponding to stable conformers and the transition states that separate them. The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° | 0.00 |

| B | 60° | 2.5 |

| C | -60° | 2.5 |

| D (Transition State) | 0° | 5.8 |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Beyond the HOMO-LUMO gap, a range of chemical reactivity descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors are often derived from Conceptual DFT.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the nitrogen atoms of the pyridine ring and the diamine groups would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function f(r) is calculated for an attack by a nucleophile (f+), an electrophile (f-), or a radical (f0). By analyzing the values of these functions on each atom, one can predict the most reactive sites.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (pyridine) | 0.05 | 0.12 |

| C2 (with Cl) | 0.18 | 0.03 |

| N (NHMe) | 0.02 | 0.15 |

| N (NH2) | 0.03 | 0.14 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction.

For a molecule like this compound, one might model its synthesis or its participation in subsequent reactions, such as electrophilic aromatic substitution or nucleophilic substitution of the chlorine atom. By calculating the energies of the reactants, products, and transition states, a complete energy profile of the reaction can be constructed. This information is invaluable for understanding reaction kinetics and for predicting the feasibility of a proposed reaction pathway.

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules. These theoretical spectra can be used to aid in the interpretation of experimental data or to predict the spectra of unknown compounds.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated, which can then be converted to NMR chemical shifts (¹H and ¹³C). These predicted shifts are often compared to experimental data to confirm the structure of a synthesized compound.

IR Vibrational Frequencies: The vibrational modes of a molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Data Type | Predicted Value | Experimental Value |

| ¹H NMR Shift (N-H) | 5.2 ppm | (not available) |

| ¹³C NMR Shift (C-Cl) | 150.1 ppm | (not available) |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | (not available) |

| IR Frequency (C-Cl stretch) | 780 cm⁻¹ | (not available) |

Applications of 2 Chloro 3 N Methylpyridine 3,4 Diamine in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Polyheterocyclic Architectures

The vicinal diamine functionality on the pyridine (B92270) ring of 2-chloro-3-N-methylpyridine-3,4-diamine is a key feature that allows for its use as a precursor in the synthesis of fused polyheterocyclic systems. The reaction of o-diamines with various electrophilic reagents is a classical and powerful strategy for the construction of a wide array of heterocyclic rings.

For instance, condensation reactions with dicarbonyl compounds, such as α-diketones or their synthetic equivalents, can lead to the formation of novel pyrido[3,4-b]pyrazines. The specific reaction conditions and the nature of the dicarbonyl substrate would be expected to influence the final structure and yield of the resulting polyheterocyclic compound. Similarly, reaction with phosgene or its equivalents could yield fused imidazole-2-one systems, while treatment with carbon disulfide could afford the corresponding imidazole-2-thiones.

Furthermore, the presence of the chloro substituent at the 2-position of the pyridine ring offers a handle for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of additional diversity into the polyheterocyclic scaffolds. The N-methyl group can also influence the reactivity and solubility of the resulting heterocyclic systems.

The potential of pyridine-based diamines to form complex heterocyclic structures is well-documented. For example, various substituted pyridothienopyrimidines and related polycyclic systems have been synthesized from functionalized aminopyridines researchgate.net. These examples underscore the potential of this compound as a valuable starting material for the generation of novel and complex chemical entities with potential applications in medicinal chemistry and materials science.

Table 1: Potential Polyheterocyclic Architectures from this compound

| Reactant | Resulting Heterocyclic System | Potential Reaction Type |

|---|---|---|

| α-Diketone (e.g., biacetyl) | Pyrido[3,4-b]pyrazine | Condensation |

| Phosgene equivalent (e.g., triphosgene) | Pyrido[3,4-d]imidazol-2-one | Cyclization |

| Carbon disulfide | Pyrido[3,4-d]imidazole-2-thione | Cyclization |

| Formic acid | Pyrido[3,4-d]imidazole | Condensation/Cyclization |

Design and Synthesis of Polydentate Ligands for Metal Complexes in Catalysis

The pyridine and diamine moieties within this compound make it an excellent candidate for the synthesis of polydentate ligands for transition metal complexes. The pyridine nitrogen and the two amino groups can act as donor atoms to coordinate with metal centers. Modification of the amino groups can lead to a variety of ligand architectures with different steric and electronic properties.

For example, Schiff base condensation of the primary amino group with various aldehydes can introduce imine functionalities, leading to N,N,N-tridentate or even higher denticity ligands. The electronic properties of these ligands can be fine-tuned by varying the substituents on the aldehyde. Subsequent coordination with transition metals such as palladium, platinum, or rhodium could yield complexes with potential applications in catalysis nih.gov. Palladium(II) complexes with pyridine-based ligands, for instance, have been shown to be effective catalysts in cross-coupling reactions nih.gov.

Moreover, the amino groups can be functionalized with phosphine (B1218219) moieties to create phosphinoamine ligands. Such ligands, featuring both soft (phosphine) and hard (amine) donor atoms, are of great interest in coordination chemistry and catalysis. The synthesis of polydentate phosphinoamine ligands with a pyridine backbone has been reported, highlighting the feasibility of this approach researchgate.net.

The resulting metal complexes could find applications in a range of catalytic transformations, including but not limited to, cross-coupling reactions, hydrogenations, and carbonylations. The specific properties of the metal complex, and therefore its catalytic activity, would be dependent on the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand derived from this compound.

Table 2: Examples of Polydentate Ligands Potentially Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Coordination |

|---|---|---|

| Schiff Base Ligand | Condensation with an aldehyde | Tridentate (N,N,N) |

| Phosphinoamine Ligand | Reaction with chlorophosphines | Bidentate or Tridentate (P,N,N) |

| Amido-amine Ligand | Acylation of the primary amine | Bidentate (N,N) |

Development of Novel Organocatalytic Systems Utilizing the Diamine Motif

Chiral diamines are a well-established class of organocatalysts, capable of promoting a variety of stereoselective transformations researchgate.netnih.govnih.gov. Although this compound is not inherently chiral, it can serve as a scaffold for the synthesis of chiral diamine derivatives that could function as organocatalysts.

Resolution of the racemic diamine or asymmetric synthesis could provide access to enantiomerically pure forms of the compound. Alternatively, chiral auxiliaries can be introduced by derivatizing the amino groups. For instance, reaction with a chiral acid chloride could yield a chiral diamide, which after reduction could provide a chiral diamine.

These chiral diamine derivatives could then be evaluated as organocatalysts in a range of asymmetric reactions. The bifunctional nature of the diamine, with one protonated amine acting as a Brønsted acid and the other free amine acting as a Lewis base, is key to its catalytic activity in many reactions. Chiral 1,2-diamines have been successfully employed as organocatalysts in asymmetric aldol reactions, Michael additions, and Mannich reactions researchgate.net.

The pyridine ring and the chloro substituent in the target molecule could also play a role in modulating the catalytic activity and selectivity of the derived organocatalysts. The pyridine nitrogen can influence the acidity of the protonated amine, while the chloro group can affect the electronic properties of the aromatic system. The development of such novel organocatalytic systems based on the this compound scaffold holds promise for the advancement of asymmetric synthesis.

Table 3: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives of this compound

| Asymmetric Reaction | Proposed Catalytic Role of Diamine |

|---|---|

| Aldol Reaction | Enamine formation and Brønsted acid activation |

| Michael Addition | Activation of the electrophile and/or nucleophile |

| Mannich Reaction | Formation of a chiral iminium ion |

| Henry Reaction | Brønsted base catalysis |

Conclusion and Future Research Perspectives on 2 Chloro 3 N Methylpyridine 3,4 Diamine

Summary of Current Understanding and Key Findings

2-chloro-3-N-methylpyridine-3,4-diamine, with the CAS number 50432-67-2, is a niche heterocyclic compound. chemicalbook.comscribd.comechemi.com The current body of scientific literature directly pertaining to this specific molecule is sparse, with much of the available information originating from chemical supplier databases. These sources confirm its molecular formula as C6H8ClN3 and provide basic physicochemical properties. echemi.com

One of the few documented applications of this compound is as a precursor in the synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine. chemicalbook.com This transformation suggests a key reactivity pattern, namely the intramolecular cyclization of the diamine moiety to form a fused imidazole (B134444) ring, a common reaction for ortho-diamines. The presence of the chloro, amino, and N-methylamino groups on the pyridine (B92270) ring suggests a rich and varied chemical reactivity, though this remains largely undocumented in dedicated studies.

Identification of Unexplored Synthetic Avenues

The limited availability of detailed synthetic procedures for this compound presents an immediate area for research. Drawing inspiration from the synthesis of structurally similar compounds, several plausible and unexplored synthetic routes can be proposed.

A potential starting point could be the regioselective nitration and subsequent reduction of 2-chloro-3-methylaminopyridine. However, controlling the regioselectivity of nitration on substituted pyridines can be challenging. googleapis.com A more controlled approach might involve the construction of the pyridine ring from acyclic precursors already bearing the required functionalities.

Another promising, yet unexplored, avenue would be the direct N-methylation of 2-chloro-pyridine-3,4-diamine. This approach would require careful optimization to ensure selective methylation at the 4-position and to avoid over-methylation. The use of modern, selective methylating agents could be key to the success of this strategy. Furthermore, the synthesis of N-aminopyridinium salts and their subsequent elaboration could offer a novel route to selectively introduce the N-methylamino group. chemrxiv.orgresearchgate.netnih.gov

A tabulated comparison of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Precursors | Key Transformations | Potential Challenges |

| Nitration and Reduction | 2-chloro-3-methylaminopyridine | Nitration, Reduction | Regioselectivity of nitration |

| Ring Construction | Acyclic precursors | Cyclization | Availability of precursors |

| N-Methylation | 2-chloro-pyridine-3,4-diamine | Selective N-methylation | Polymethylation, Regioselectivity |

| N-Aminopyridinium Salt Route | Substituted pyridines | N-amination, Alkylation, Ring formation | Multi-step synthesis |

Opportunities for Novel Chemical Transformations and Reactivity Studies

The trifunctional nature of this compound opens up a plethora of opportunities for exploring novel chemical transformations. The reactivity of the chloro, amino, and N-methylamino groups can be individually or collectively harnessed.

The chloro group at the 2-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of halopyridines. chempanda.comresearchgate.net The rate of this substitution would likely be influenced by the electron-donating nature of the amino and N-methylamino groups. A systematic study of SNAr reactions with a variety of nucleophiles (O, N, S-based) would be highly valuable.

The diamine functionality is primed for the formation of fused heterocyclic systems, as demonstrated by its conversion to an imidazo[4,5-c]pyridine. chemicalbook.com This reactivity could be extended to the synthesis of other fused systems, such as pyrazines or triazines, by reacting it with various 1,2-dicarbonyl compounds or their equivalents.

The free amino group also presents opportunities for derivatization, such as acylation, sulfonylation, or diazotization followed by subsequent transformations. The differential reactivity between the primary amino group and the secondary N-methylamino group could be exploited for selective functionalization.

Potential for Further Theoretical and Computational Insights

Given the limited experimental data, theoretical and computational studies could provide invaluable insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, including bond lengths, bond angles, and charge distribution. mdpi.comdovepress.comekb.egnih.gov

Computational modeling could also be used to:

Predict the preferred sites of electrophilic and nucleophilic attack.

Elucidate the mechanisms of potential reactions, such as the SNAr and cyclization reactions.

Calculate spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.

Explore the conformational landscape of the molecule.

Such computational studies would not only complement future experimental work but also provide a deeper understanding of the fundamental chemistry of this and related heterocyclic systems.

Broader Impact on the Field of Heterocyclic Chemistry and Advanced Materials (Excluding explicit biological/pharmaceutical applications)

The exploration of the chemistry of this compound and its derivatives could have a significant impact on the broader field of heterocyclic chemistry. The development of novel synthetic routes and the study of its unique reactivity patterns would contribute to the fundamental knowledge base of pyridine chemistry.

Furthermore, the fused heterocyclic systems that can be synthesized from this precursor, such as imidazo[4,5-c]pyridines, are of interest in the field of materials science. These types of planar, nitrogen-rich heterocyclic compounds can exhibit interesting photophysical and electronic properties, making them potential candidates for applications in:

Organic electronics: as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Coordination chemistry: as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or magnetic properties.

Dyes and pigments: the extended π-systems of the fused heterocyles could lead to compounds with strong absorption and emission in the visible region of the electromagnetic spectrum.

Q & A

What are the optimal synthetic routes for 2-chloro-3-N-methylpyridine-3,4-diamine, and how can reaction efficiency be validated?

Basic Research Question

Synthesis typically involves multi-step alkylation and amination reactions. For example, chlorination of a pyridine precursor (e.g., 3,4-diaminopyridine) using reagents like POCl₃ or SOCl₂ under reflux conditions is common . Subsequent N-methylation can be achieved via reductive amination with formaldehyde and NaBH₄. To validate efficiency, monitor reaction progress using HPLC or TLC, and confirm purity (>95%) via NMR (¹H/¹³C) and mass spectrometry .

What spectroscopic and chromatographic techniques are most effective for characterizing structural isomers or impurities in this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for distinguishing isomers, particularly to resolve ambiguities in chloro and methyl group positioning . For impurity profiling, reversed-phase HPLC with UV detection (λ = 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended . Cross-reference with PubChem spectral libraries for validation .

How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., chloro group’s electrophilicity). Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and simulate transition states for substitution reactions . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy under varying pH/temperature) .

What strategies resolve contradictions in biological activity data across different assay conditions?

Advanced Research Question

Contradictions may arise from assay-specific variables (e.g., solvent polarity, cell line variability). Apply factorial design experiments to isolate factors: vary pH, temperature, and solvent systems (DMSO vs. aqueous buffers) while testing antimicrobial or enzyme inhibition activity . Use statistical tools (ANOVA) to identify significant interactions . Cross-validate with in silico docking studies (AutoDock Vina) to correlate bioactivity with binding affinity .

How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Advanced Research Question

Nanofiltration or reverse osmosis (RO) membranes with MWCO ~250 Da can separate the target compound (MW ~170-200 Da) from larger byproducts. Optimize parameters like transmembrane pressure (5-15 bar) and solvent composition (e.g., methanol/water mixtures) to enhance selectivity . Compare yields with traditional column chromatography to assess scalability .

What are the challenges in quantifying degradation products under accelerated stability testing, and how are they addressed?

Advanced Research Question

Degradation products (e.g., dechlorinated or oxidized derivatives) often co-elute with the parent compound. Use LC-MS/MS with MRM (multiple reaction monitoring) to selectively track degradation pathways . For photostability studies, employ ICH Q1B guidelines with controlled UV exposure and quantify degradation kinetics via Arrhenius modeling .

How does the compound’s solubility profile impact formulation for in vivo studies, and what co-solvents are optimal?

Advanced Research Question

Poor aqueous solubility can limit bioavailability. Determine solubility parameters (Hansen solubility parameters) to identify compatible co-solvents (e.g., PEG 400, cyclodextrins) . Use phase diagrams to design stable nanoemulsions or liposomal formulations. Validate bioavailability via pharmacokinetic studies in rodent models .

What methodological frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Link SAR studies to a conceptual framework (e.g., Hammett linear free-energy relationships) to rationalize electronic effects of substituents . Synthesize analogs with varying substituents (e.g., -F, -OCH₃) at the 3,4-positions and correlate bioactivity with computed descriptors (logP, polar surface area) . Use multivariate regression to identify key determinants of activity .

How can heterogeneous catalysis enhance the sustainability of large-scale synthesis?

Advanced Research Question

Replace traditional homogeneous catalysts (e.g., AlCl₃) with recyclable solid acids (e.g., zeolites or sulfonated carbon catalysts) to reduce waste. Optimize reaction conditions (e.g., solvent-free, microwave-assisted synthesis) using process simulation tools (Aspen Plus) . Conduct life-cycle assessment (LCA) to compare environmental footprints .

What analytical techniques differentiate between polymorphic forms of the compound, and how do they affect bioactivity?

Advanced Research Question

X-ray powder diffraction (XRPD) and DSC are standard for polymorph identification . For bioactivity correlation, test each polymorph’s dissolution rate in simulated gastric fluid and compare IC₅₀ values in cellular assays . Computational crystal structure prediction (CSP) tools (e.g., Mercury) can aid in rational polymorph design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.